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Executive Summary

4-Sec-butoxy-3-ethoxybenzaldehyde (CAS: 915907-98-1) is a specialized
dialkoxybenzaldehyde intermediate.[1] Structurally related to Ethyl Vanillin and 3-Ethoxy-4-
methoxybenzaldehyde (an Apremilast intermediate), this compound features a chiral sec-
butoxy moiety at the para-position. This structural modification introduces lipophilicity and steric
bulk, critical for optimizing binding affinity in phosphodiesterase (PDE) inhibitors and other
small-molecule therapeutics.

This guide provides a technical comparison of the spectral characteristics of 4-Sec-butoxy-3-
ethoxybenzaldehyde against its primary precursors and analogs. It establishes a robust
protocol for synthesis and identification, focusing on the diagnostic NMR signals required to
distinguish the target product from regioisomers and unreacted starting materials.

Chemical Profile & Structural Logic
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Feature Specification

Chemical Name 4-(sec-Butoxy)-3-ethoxybenzaldehyde

CAS Number 915907-98-1

Molecular Formula C13H1803

Molecular Weight 222.28 g/mol

Key Functional Groups Aldehyde (C-1), Ethoxy (C-3), sec-Butoxy (C-4)

o Racemic (R/S) at the sec-butoxy methine
Chirality
carbon

Structural Diagram (Graphviz)
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Figure 1: Functional group topology of 4-Sec-butoxy-3-ethoxybenzaldehyde showing the
substitution pattern critical for NMR assignment.

Spectral Data Comparison

The critical challenge in characterizing this molecule is distinguishing it from its precursor (Ethyl
Vanillin) and its regioisomer (3-sec-butoxy-4-ethoxybenzaldehyde). The following data
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compares the Target Product against these alternatives.

Comparative 'H-NMR Fingerprint (400 MHz, CDCI:s)

The table below highlights the Diagnostic Shifts—the specific signals that confirm the
successful alkylation of the phenolic hydroxyl group.

Common
Target Product
Proton Precursor Analog (3- ) )
. (4-sec-butoxy- L Diagnostic Note
Assignment (Ethyl Vanillin)  ethoxy-4-
3-ethoxy)
methoxy)
Conserved
-CHO (Aldehyde)  9.83 ppm (s) 9.81 ppm (s) 9.84 ppm (s) across all
analogs.
ArH (C2) 7.41 ppm (d, _ ) 243 ) meta-coupling to
r- : m . m
J=2Hz) PP PP C6-H.
ortho-coupling to
Ar-H (C6) 7.38 ppm (dd) 7.40 ppm (dd) 7.41 ppm (dd) cE.H
Key Shift: Upfield
6.96 ppm (d, shift due to
Ar-H (C5) 7.03 ppm (d) 6.98 ppm (d) )
J=8H2z) alkylation vs. free
phenol.
Standard ethoxy
3-OCH2CHs 4.16 (q), 1.48 (1) 4.19 (q), 1.49 (1) 4.18 (q), 1.49 (t)
pattern.
CRITICAL ID:
4.45 (m, 1H)1.75 The sec-butoxy
(m, 1H)1.65 (m, 6.20 (s, 1H,-OH) 3.95 (s, 3H, - methine multiplet
4-OR Group ] ]
1H)1.35 (d, (Disappears) OMe)(Singlet) at ~4.45 ppm
3H)0.98 (t, 3H) confirms O-
alkylation.

IR Spectroscopy Markers
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e Target Product: Strong C-H stretching bands at 2960-2870 cm~1 (increased aliphatic content
from sec-butyl). Absence of broad O-H stretch (3200-3500 cm™1).

o Ethyl Vanillin: Distinctive broad O-H stretch at ~3200 cm~1.

 Differentiation: Monitoring the disappearance of the O-H band is the primary in-process
control (IPC) method for the synthesis.

Synthesis & Purification Protocol

This protocol describes the Williamson Ether Synthesis required to convert Ethyl Vanillin to 4-
Sec-butoxy-3-ethoxybenzaldehyde. This method is preferred over direct alkylation of 3,4-
dihydroxybenzaldehyde due to better regioselectivity control.

Experimental Workflow Diagram
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Reagents:
Start: Ethyl Vanillin 2-Bromobutane (1.2 eq)
(3-Ethoxy-4-hydroxybenzaldehyde) K2CO3 (1.5 eq)

DMF (Solvent)

Reaction:
80°C, 4-6 Hours
(Monitor by TLC/HPLC)

Workup:
1. Cool to RT
2. Pour into Ice Water
3. Extract w/ EtOAc

y

Purification:
Recrystallization (EtOH/H20)
or Vacuum Distillation

Final Product:

4-Sec-butoxy-3-ethoxybenzaldehyde
(Clear Oil or Low-Melting Solid)

Click to download full resolution via product page

Figure 2: Step-by-step synthesis workflow for the O-alkylation of Ethyl Vanillin.

Detailed Protocol

* Reagent Setup:
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o Charge a reaction vessel with Ethyl Vanillin (1.0 eq) and Potassium Carbonate (K2COs,
1.5 eq).

o Add N,N-Dimethylformamide (DMF) (5 mL per gram of substrate). Acetone can be used as
a greener alternative but requires longer reaction times (reflux).

o Alkylation:

o Add 2-Bromobutane (1.2 eq) dropwise. Note: 2-Bromobutane is less reactive than primary
halides due to steric hindrance; a slight excess is necessary.

o Heat the mixture to 80°C for 4—6 hours.
e In-Process Control (IPC):
o Monitor by TLC (Hexane:EtOAc 7:3).

o Target: Disappearance of the lower Rf spot (Ethyl Vanillin) and appearance of a higher Rf
spot (Product).

o Workup:
o Cool reaction to room temperature.[2]
o Pour into ice-cold water (precipitation of inorganic salts and product oil).

o Extract with Ethyl Acetate (3x). Wash organic layer with 1IN NaOH (to remove unreacted
phenolic starting material) followed by Brine.

 Purification:
o Dry over MgSOas and concentrate in vacuo.

o Result: The product is typically a viscous pale yellow oil or low-melting solid. High-purity
samples (>98%) can be obtained via vacuum distillation or column chromatography (SiOz,
Hexane/EtOAc gradient).

Quality Control & Impurity Analysis
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To ensure suitability for pharmaceutical applications, the following impurities must be

controlled.
Impurity Type Source Detection Method Limit (Typical)
o Unreacted Starting

Ethyl Vanillin ) HPLC/TLC < 0.5%
Material
Impurity in 2-

3-Ethoxy-4-n-butoxy... GC-MS /NMR <0.1%
Bromobutane

DMF Residual Solvent Entrapment Headspace GC < 880 ppm

HPLC Method Recommendation:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5um).
» Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

» Gradient: 40% B to 90% B over 15 minutes.

e Detection: UV @ 230 nm and 280 nm.

o Retention Logic: The target product is significantly more lipophilic than Ethyl Vanillin and will
elute later (higher k' value).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectral-data-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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